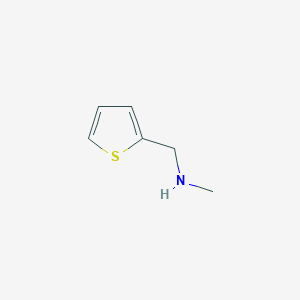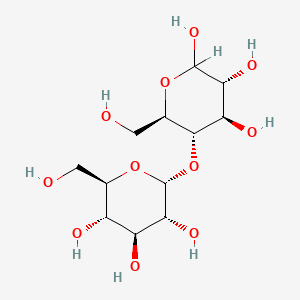
1-Ethyl-2-ethynylbenzene
Descripción general
Descripción
1-Ethyl-2-ethynylbenzene is a compound that can be synthesized through the catalytic cycloisomerization of 1-alkyl-2-ethynylbenzenes. This process can be facilitated by metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2, which are known to be effective catalysts for this reaction, even at ambient temperatures . The compound is related to ethynylbenzene, which has been studied for its pyrolysis products and molecular structure .
Synthesis Analysis
The synthesis of 1-Ethyl-2-ethynylbenzene derivatives can be achieved through the catalytic cycloisomerization of 1-alkyl-2-ethynylbenzenes. Platinum and ruthenium chloride catalysts have been shown to be effective in producing substituted indenes from these compounds. The mechanism involves the formation of a vinylidene intermediate and a turnover-limiting 1,5-shift of benzylic hydrogen . Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzenes has also been reported to proceed efficiently, particularly with electron-rich benzenes, via a 1,5-hydrogen shift of initial metal-vinylidene intermediates .
Molecular Structure Analysis
The molecular structure of ethynylbenzene, a related compound to 1-Ethyl-2-ethynylbenzene, has been determined by gas-phase electron diffraction and quantum chemical calculations. The structure has been found to deviate from planarity due to large-amplitude motions of the substituents out of the plane of the benzene ring. The variations in the ring C-C bonds and C-C-C angles are influenced by the substitution pattern, with the mean length of the ring C-C bonds increasing with each ethynyl group .
Chemical Reactions Analysis
1-Ethyl-2-ethynylbenzene can undergo various chemical reactions, including cycloaddition reactions. For instance, 1-(alkylsulfinyl- and -alkylsulfonyl)-2-(F-alkyl)ethynes, which are structurally similar, can act as strong dienophiles in cycloaddition reactions to produce F-alkylated sulfinyl- and sulfonylbenzenes . The pyrolysis of ethynylbenzene has been studied, revealing a complex mixture of reaction products, including phenylnaphthalenes and indenes, which suggests that H atoms play a significant role as chain carriers in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Ethyl-2-ethynylbenzene can be inferred from studies on related compounds. For example, the crystal structures of diethylbenzenes and ethylbenzene have been grown in situ, showing that molecules are linked together by (Ar)C-H...π and CH2...π contacts . The autoxidation mechanism of ethylbenzene has been elucidated, providing insights into the reactivity and stability of the ethylbenzene moiety under oxidative conditions .
Aplicaciones Científicas De Investigación
Pyrolysis and Radical Formation
1-Ethyl-2-ethynylbenzene, closely related to ethynylbenzene, undergoes pyrolysis forming various radicals and carbenes, contributing to the synthesis of compounds like naphthalene and acenaphthylene. This process involves ethyne addition and cyclization reactions, indicating its potential in thermal conversion studies of hydrocarbons (Guthier et al., 1995) (Hofmann et al., 1995).
Catalytic Cyclization
1-Ethyl-2-ethynylbenzene derivatives are subject to ruthenium-catalyzed cyclization, forming products like 1H-indene and 1-indanone. The process highlights the chemical's reactivity and its utility in catalytic transformations, especially for substrates with electron-rich benzenes (Odedra et al., 2007).
Photooxidation and Photosensitization
In the field of photochemistry, 1-Ethyl-2-ethynylbenzene, akin to ethynylbenzene, serves as an efficient photosensitizer. It's particularly effective in microwave-assisted photooxidation of sulfoxides, indicating its potential in photochemical reactions and its superior performance compared to traditional photosensitizers (Matsukawa et al., 2021).
Synthesis and Characterization
The compound is involved in various synthesis processes. For instance, it's used in the decarboxylative coupling of allylic alkynoates with arynes, indicating its versatility in chemical synthesis (Pi et al., 2009). Similarly, it's employed in cyclotrimerization reactions to produce compounds like 1,3,5-Tri(p-chlorophenyl)benzene, showcasing its application in producing complex chemical structures (Li-ming, 2008).
Mecanismo De Acción
Target of Action
The primary target of 1-Ethyl-2-ethynylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Ethyl-2-ethynylbenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of 1-Ethyl-2-ethynylbenzene with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects of this interaction include the formation of substituted benzene rings .
Pharmacokinetics
Its metabolism likely involves the electrophilic aromatic substitution pathway .
Result of Action
The molecular effect of 1-Ethyl-2-ethynylbenzene’s action is the formation of a substituted benzene ring . This results in a change in the chemical structure of the target molecule . On a cellular level, this could potentially affect the function of biomolecules that contain benzene rings, although the specific effects would depend on the nature of the substitution and the role of the biomolecule in the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-2-ethynylbenzene. For instance, the presence of other electrophiles in the environment could potentially compete with 1-Ethyl-2-ethynylbenzene for reaction with the benzene ring . Additionally, factors such as temperature and pH could affect the rate of the electrophilic aromatic substitution reaction .
Propiedades
IUPAC Name |
1-ethyl-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGKLZJFFAHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348440 | |
| Record name | 1-ethyl-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75659-49-3 | |
| Record name | 1-ethyl-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)






![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)


